Nonyl mercaptoacetate

Description

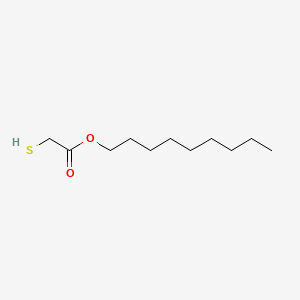

Structure

3D Structure

Properties

IUPAC Name |

nonyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-9-13-11(12)10-14/h14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIQTCODFIJDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063161 | |

| Record name | Acetic acid, mercapto-, nonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-40-5 | |

| Record name | Nonyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, nonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, nonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Nonyl Mercaptoacetate

Direct Esterification Routes from Mercaptoacetic Acid and Nonyl Alcohol

The most conventional method for synthesizing Nonyl mercaptoacetate (B1236969) is through the direct esterification of mercaptoacetic acid (also known as thioglycolic acid) and nonyl alcohol. This reaction, a type of Fischer-Speier esterification, involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water. organic-chemistry.orgchemguide.co.uk The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as removing water as it is formed or using an excess of one of the reactants. organic-chemistry.org

Catalytic Systems in Esterification (e.g., Acid Catalysis, Lewis Acid Catalysis)

Acid Catalysis: Strong Brønsted acids are commonly employed as catalysts in direct esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used due to their efficacy and commercial availability. organic-chemistry.orgspegroup.ru The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgasianpubs.org While effective, these homogeneous catalysts can lead to side reactions and present challenges in separation and waste disposal. rug.nl

Lewis Acid Catalysis: Lewis acids offer an alternative catalytic system for esterification. rug.nlrsc.org Compounds such as salts of hafnium(IV) and zirconium(IV), as well as bismuth(III) compounds like Bi(OTf)₃, have been investigated as catalysts for esterification reactions. organic-chemistry.orgrug.nl Lewis acid catalysis proceeds by the coordination of the Lewis acid to the carbonyl oxygen, which, similar to protonation, activates the carboxylic acid for nucleophilic attack. rsc.org This method can sometimes offer milder reaction conditions and improved selectivity compared to strong Brønsted acids. rug.nl For instance, various metal chlorides like zinc chloride (ZnCl₂) can act as Lewis acid catalysts in transesterification processes, a related reaction type. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The yield of Nonyl mercaptoacetate via direct esterification is highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, the molar ratio of reactants, and catalyst concentration. While specific academic studies detailing the optimization for this compound are not widely published, data from the synthesis of similar long-chain esters provide valuable insights into the typical conditions and their effects on yield. For example, in the esterification of stearic acid with various alcohols, factors such as the acid-to-alcohol molar ratio and catalyst concentration were shown to significantly influence the reaction speed and final conversion. ache.org.rs Increasing the molar ratio of alcohol to acid and the catalyst concentration generally leads to higher yields within a shorter reaction time. ache.org.rs

The following table illustrates the optimization of reaction conditions for a representative esterification of a carboxylic acid with an alcohol, showcasing the impact of different parameters on the product yield.

Table 1: Illustrative Optimization of Esterification Reaction Conditions

| Entry | Reactant A (mmol) | Reactant B (mmol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzoic Acid (1) | Methanol (B129727) (2) | FeNP@SBA-15 (0.3) | - | Room Temp | 6 | 10 |

| 2 | Benzoic Acid (1) | Methanol (2) | FeNP@SBA-15 (0.1) | Methanol | Reflux | 6 | 99 |

| 3 | Acetic Acid (1) | Isooctyl Alcohol (1.2) | UiO-67–CF3SO3 (N/A) | - | N/A | N/A | 98.6 |

| 4 | Stearic Acid (1) | 1-Butanol (15) | H₂SO₄ (0.75) | - | 65 | N/A | 99 |

Transesterification Processes Involving this compound Precursors

Transesterification is another significant pathway for producing esters, where an existing ester reacts with an alcohol to form a new ester and a new alcohol. This method can be advantageous if a suitable precursor ester is more readily available or if the direct esterification is problematic. For the synthesis of this compound, a potential route would involve the transesterification of a lower alkyl mercaptoacetate, such as methyl mercaptoacetate or ethyl mercaptoacetate, with nonyl alcohol.

The reaction is typically catalyzed by either acids or bases. google.com Common catalysts include alkali metal alkoxides, dibutyltin (B87310) oxide, and various metal salts. google.com The process involves the nucleophilic attack of nonyl alcohol on the carbonyl carbon of the precursor ester, leading to a tetrahedral intermediate which then collapses to release the new ester (this compound) and the original alcohol (e.g., methanol or ethanol). This process is also an equilibrium reaction, and driving the reaction to completion often involves removing the lower-boiling alcohol byproduct by distillation. justia.com While specific patents for the transesterification production of this compound are not prominent, patents for similar processes, such as the production of other complex esters from alkyl propionates, detail the use of various catalysts and reaction conditions that could be applicable. google.com For example, a patent for the manufacture of pentaerythritol (B129877) diphosphites describes a transesterification reaction carried out at temperatures between 120°C and 175°C under vacuum to remove the liberated alcohol. justia.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for ester synthesis, which are applicable to the production of this compound. These strategies aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Enzymatic or Biocatalytic Syntheses

Enzymatic catalysis, particularly using lipases, has emerged as a powerful green alternative for ester and thioester synthesis. Lipases are hydrolases that can catalyze esterification and transesterification reactions, often with high selectivity and under mild conditions. rsc.org The use of immobilized lipases, such as Novozym-435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easy separation and reuse of the catalyst. rsc.org

The enzymatic synthesis of thioesters, including those of mercaptoacetic acid, can be performed in non-aqueous solvents or even under solvent-free conditions. rsc.org This approach avoids the use of volatile organic compounds and often leads to cleaner products with fewer side reactions compared to traditional acid catalysis. For instance, the catalytic esterification of various acids and alcohols has been successfully demonstrated using a polymer-supported lipase (B570770) in water as the reaction medium, highlighting the potential for truly green dehydration reactions. rsc.org

Solvent-Free or Low-Environmental Impact Methodologies

Solvent-free synthesis is a key goal of green chemistry, as it eliminates a major source of industrial waste. academie-sciences.fr For esterification reactions, this can be achieved by running the reaction neat, using one of the liquid reactants as the solvent, or by employing solid-supported catalysts. mdpi.comacademie-sciences.fr Supported iron oxide nanoparticles on mesoporous silica (B1680970) (FeNP@SBA-15) have been shown to be an efficient and recoverable catalyst for the solvent-free esterification of various carboxylic acids. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another low-environmental impact methodology that can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. rasayanjournal.co.in The synthesis of thioesters has been successfully achieved using microwave irradiation, sometimes in combination with solvent-free conditions or the use of solid supports. rasayanjournal.co.innih.gov For example, a one-pot synthesis of thioesters from carboxylic acids was developed using microwave heating, which significantly improved the yields. nih.gov These advanced methods offer promising routes for the efficient and sustainable production of this compound.

Table 2: Examples of Microwave-Assisted Thioester Synthesis

| Entry | Carboxylic Acid/Ester | Thiolating/Alkylating Agent | Catalyst/Medium | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aromatic/Aliphatic Acids | N,N'-diphenylthiourea, Alkyl Halides | DMAP | N/A | Improved |

| 2 | Ethyl benzoate (B1203000) | Thiourea | None | 20 | 90 |

| 3 | Arylacetylenic sulfones | DMSO | DBDMH | N/A | N/A |

| 4 | Arylglyoxal, Thiol | Acetic Acid | Acetic Acid | N/A | N/A |

This table presents data from various sources rasayanjournal.co.innih.govacs.orgtandfonline.comrsc.org illustrating the application of microwave assistance in thioester synthesis.

Purification and Isolation Techniques in Laboratory Scale Synthesis

Following the synthesis of this compound, the crude product mixture contains the desired ester along with unreacted starting materials, the catalyst, and potential byproducts. A multi-step purification process is therefore essential to isolate the compound at a high purity level. The specific techniques employed are dictated by the physical properties of this compound and the impurities present.

A typical purification sequence on a laboratory scale begins with a series of washing steps. If an acid catalyst was used, the crude product is first washed with an aqueous alkaline solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove the acid. This is followed by washing with water to eliminate any remaining salts and water-soluble impurities. Solvent extraction may also be employed to selectively remove certain organic impurities. globecore.com

After initial washing and drying, distillation is a common method for purifying the ester. Due to the relatively high molecular weight and expected high boiling point of this compound, vacuum distillation is the preferred technique. This allows the compound to be distilled at a lower temperature, preventing thermal decomposition. The process effectively separates the this compound from less volatile residues (like oligomers or catalyst residues) and more volatile components (like residual solvents or starting materials).

For achieving very high purity, or for separating isomers if a branched nonyl alcohol was used, chromatographic methods are highly effective. globecore.com Adsorption chromatography, particularly using silica gel or alumina (B75360) as the stationary phase, can separate the target compound from impurities based on differences in polarity. globecore.com High-performance liquid chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is another powerful tool for both analytical assessment of purity and for preparative-scale purification. researchgate.net

Table 2: Laboratory Scale Purification Techniques for this compound

| Technique | Purpose | Description |

| Alkaline & Water Washing | Removal of acid catalyst and water-soluble impurities. | The crude product is washed sequentially with a basic solution (e.g., NaHCO₃) and then with water in a separatory funnel. |

| Solvent Extraction | Selective removal of impurities based on differential solubility. globecore.comnih.gov | An appropriate solvent is used to extract specific impurities from the crude product mixture. |

| Vacuum Distillation | Separation based on boiling point; suitable for thermally sensitive or high-boiling compounds. | The product is heated under reduced pressure, causing it to vaporize at a lower temperature, separating it from non-volatile impurities. |

| Adsorption Chromatography | High-purity separation based on polarity. globecore.com | The mixture is passed through a column packed with an adsorbent (e.g., silica gel), and components are eluted with a solvent system. |

| High-Performance Liquid Chromatography (HPLC) | Analytical purity assessment and high-resolution preparative separation. researchgate.net | The sample is injected into a high-pressure liquid stream that passes through a column with a specialized stationary phase for separation. |

Chemical Reactivity and Mechanistic Investigations of Nonyl Mercaptoacetate

Radical Reaction Mechanisms Involving the Thiol Moiety

The chemistry of nonyl mercaptoacetate (B1236969) is largely defined by the reactivity of its thiol group in radical processes. Thiols are highly effective in radical transformations due to the relative weakness of the S-H bond, which facilitates the formation of a thiyl radical (RS•).

Free Radical Addition Reactions

The general mechanism proceeds as follows:

Generation of Thiyl Radical: A thiyl radical (Nonyl-OOC-CH₂S•) is formed from nonyl mercaptoacetate.

Addition to Alkene: The thiyl radical adds to an alkene (e.g., R'CH=CH₂), forming a more stable carbon-centered radical intermediate (R'ĊH-CH₂-S-CH₂-COO-Nonyl).

Chain Propagation: This carbon-centered radical then participates in subsequent reaction steps, typically hydrogen atom transfer, to form the final product and regenerate a thiyl radical.

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a crucial, concerted step in the radical chemistry of this compound, involving the transfer of a hydrogen atom (a proton and an electron) in a single kinetic step. mdpi.com Thiols are excellent hydrogen-atom donors in organic chemistry. libretexts.org The thiol group of this compound can readily donate its hydrogen atom to another radical species (R'•), particularly a carbon-centered radical. libretexts.org

This process is governed by the relative bond dissociation energies (BDEs); for a successful HAT to occur, the C-H bond being formed in the product must be stronger than the S-H bond being broken in the thiol. mdpi.com This transfer results in the formation of a stable, non-radical product from the initial radical species and generates a new thiyl radical from the this compound molecule. nih.gov This thiyl radical is then available to propagate the radical chain. nih.gov This ability to efficiently transfer a hydrogen atom makes thiols key components in "polarity-reversal catalysis," where they can mediate hydrogen transfer between other species. nih.govrsc.org

Thiol-Ene Click Chemistry Pathways

The radical-mediated addition of thiols to alkenes is a prominent example of a "click" reaction, a class of reactions known for their high efficiency, mild reaction conditions, high yield, and stereoselectivity. wikipedia.orgtaylorandfrancis.com The thiol-ene reaction involving this compound provides a powerful tool for forming carbon-sulfur bonds in polymer and materials science. alfa-chemistry.com The reaction can be initiated through either photochemical or thermal methods. nih.gov

Photoinitiated Thiol-Ene Reactions

Photoinitiation is a common and highly efficient method to trigger thiol-ene reactions, often proceeding rapidly at ambient temperature. nih.govcisco.com This process typically utilizes a photoinitiator that generates radical species upon exposure to UV light. acs.org

There are two main types of photoinitiators used:

Type I Photoinitiators: These initiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), undergo unimolecular cleavage upon irradiation to form two radical species. sci-hub.box These radicals can then initiate the thiol-ene reaction by abstracting a hydrogen atom from the this compound. sci-hub.boxdergipark.org.tr

Type II Photoinitiators: These initiators, like benzophenone, are excited upon absorbing light and then abstract a hydrogen atom from a donor molecule (in this case, the thiol itself) to generate the necessary thiyl radical. sci-hub.box

The kinetics of photoinitiated reactions can sometimes exhibit an induction period before the reaction proceeds, which may be related to the initial, light-limited generation of radicals. acs.orgnih.gov

| Thiol Compound | Ene Compound | Photoinitiator | Initiation Conditions | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Thiol-functional Polystyrene | Methyl Acrylate (MA) | TMDPO (Type I) | UV (350 nm), Room Temp. | 96 | sci-hub.box |

| Thiol-functional Polystyrene | Methyl Acrylate (MA) | Benzophenone (BP) (Type II) | UV (350 nm), Room Temp. | 92 | sci-hub.box |

| Poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith | Lauryl Methacrylate (B99206) (LMA) | DMPA (Type I) | UV (360 nm), Room Temp. | Not specified | nih.gov |

| Poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith | Lauryl Methacrylate (LMA) | Benzophenone (BP) (Type II) | UV (360 nm), Room Temp. | Not specified | nih.gov |

Thermally Initiated Thiol-Ene Reactions

Thiol-ene reactions can also be initiated by heat, typically in the presence of a thermal initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). core.ac.uknih.gov When heated (e.g., to 60-80°C), AIBN decomposes to generate radicals that subsequently abstract a hydrogen atom from the thiol group of this compound, thereby starting the radical chain reaction. core.ac.uksci-hub.box

While effective, thermal initiation may sometimes result in lower conversion efficiencies compared to photochemical methods. This can be attributed to the higher temperatures, which may favor side reactions such as homopolymerization of the ene monomer. core.ac.uk The efficiency of the reaction is dependent on factors like the initiator concentration and the specific thiol and ene used. core.ac.uk

| Thiol Compound | Ene Compound | Thermal Initiator | Initiation Conditions | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Thiol-functional Polystyrene | Methyl Acrylate (MA) | AIBN | 80°C, 4h | 85 | sci-hub.box |

| Poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith | Lauryl Methacrylate (LMA) | AIBN | 80°C | Not specified | nih.gov |

| 1-Dodecanethiol | Macromonomer ene | AIBN | 60°C, 16h | >50 (with excess thiol) | core.ac.uk |

Influence of Thiol Structure and Reaction Conditions on Efficiency

The reactivity and efficiency of reactions involving mercaptoacetates, such as this compound, are significantly governed by the structure of the thiol group and the specific conditions under which the reaction is conducted. The acidity of the thiol proton, steric hindrance around the sulfur atom, and the electronic nature of the ester group all play critical roles. Reaction conditions, particularly pH, temperature, and the presence of catalysts, can dramatically alter reaction pathways and rates.

The pKa of the thiol group is a crucial factor. The thiolate anion (S⁻) is a much stronger nucleophile than the neutral thiol (SH). Therefore, reaction conditions that favor the deprotonation of the thiol group generally enhance the rate of nucleophilic reactions. For instance, in the context of thiol-ene reactions, the rate of degradation of hydrogels crosslinked with allyl sulfides shows a clear dependence on the pKa of the thiol used. A study on various thiols demonstrated that under increasing thiol deprotonation (i.e., at a pH above the thiol's pKa), more thiolate anions are present, which can lead to radical sequestration, thereby decreasing the degradation rate in that specific radical-based mechanism. nih.gov

The structure of the alkyl or aryl group attached to the sulfur also has a pronounced effect. The ease of thiol oxidation, a common reaction pathway, increases from tertiary to primary alkyl groups attached to the sulfur. researchgate.netmdpi.com Furthermore, aryl thiols can be more reactive than alkyl thiols due to the lower S-H bond dissociation energy, which makes them more reactive towards initiating radicals. nih.gov

Reaction pH is one of the most influential conditions. The kinetics of the reaction between ethyl 2-mercaptoacetate (a structural analog of this compound) and a distorted bicyclic anilide were studied across a range of pH values. acs.org The study revealed a pH-rate profile with a plateau at low pH, followed by a linear decrease in rate as the pH increases above the pKa of the thiol group (pKa ≈ 8). acs.org This profile indicates that the reaction mechanism involves the nucleophilic attack of the thiolate monoanion on the protonated form of the amide. acs.orgacs.org At neutral pH, an alternative, more efficient pathway can exist for similar molecules like thioglycolic acid, where the thiolate anion attacks the neutral amide, a process promoted by intramolecular proton transfer from a pendant carboxylic acid group. acs.orgacs.org

Table 1: Effect of Thiol Structure on Photodegradation Rate Constants This interactive table summarizes the apparent rate constants for the photodegradation of allyl sulfide-poly(acrylamide) (AS-PA) hydrogels with different thiols, illustrating the influence of thiol pKa on reaction efficiency.

| Thiol Compound | Thiol pKa | Apparent Rate Constant (k_app / I₀ × 10⁻⁴ cm² mW⁻¹ s⁻¹) |

| Thioacetic acid (TAA) | 3.6 | 56 ± 25 |

| Methyl thioglycolate (MTG) | 8.8 | 130 ± 60 |

| Reduced glutathione (B108866) (GSH) | 9.42 | 240 ± 70 |

| 3-Mercaptopropionic acid (3MPA) | 10.4 | 310 ± 50 |

| Data sourced from a study on allyl sulfide (B99878) photodegradable hydrogels. nih.gov |

Nucleophilic and Electrophilic Transformations

The ester linkage in this compound is susceptible to hydrolysis, a reaction that splits the ester into mercaptoacetic acid and nonyl alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically slow and reversible. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com A tetrahedral intermediate is formed, followed by proton transfers and the elimination of the alcohol (nonanol) to yield the carboxylic acid (mercaptoacetic acid). youtube.com To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk This entire process is the microscopic reverse of the Fischer esterification reaction. youtube.com

This compound can participate in acyl transfer reactions, where the mercaptoacetyl group is transferred to another nucleophile. Transamidation, the conversion of an amide to a different amide, is a related process, and the principles of acyl transfer are central to understanding the reactivity of this compound with amines.

Thioesters, which are structurally related to the oxygen esters like this compound, are highly effective acylating agents. The conversion of thioesters to amides via S-to-N acyl transfer is a fundamental reaction in synthetic chemistry, particularly in the synthesis of peptides and proteins. nih.gov This process typically involves the attack of an amine nucleophile on the thioester carbonyl, leading to a tetrahedral intermediate that collapses to form the more stable amide bond and release the thiol. nih.gov

Model reactions demonstrate this reactivity. For example, ethyl 2-mercaptoacetate reacts with a distorted anilide to produce the corresponding thio ester, an effective acyl transfer from an amide to a thiolate nucleophile. acs.orgacs.org The mechanism involves the attack of the thiolate on the amide, highlighting the nucleophilic character of the sulfur in the mercaptoacetate moiety.

Acyl transfer can also occur intramolecularly. In certain molecular systems, such as those involving 3-mercaptoproline, a series of S→N→N acyl transfers has been observed, where an acetyl group migrates from the sulfur atom to a nitrogen atom, facilitated by a cyclic intermediate. researchgate.net These studies underscore the potential for the mercaptoacetyl group of this compound to be transferred to nitrogen nucleophiles under appropriate conditions, leading to the formation of amides.

The thiol group is the most reactive site in the this compound molecule for redox reactions and alkylation.

Oxidation: The sulfur atom in the thiol group exists in a low oxidation state and is readily oxidized. Thioglycolic acid, the parent acid of this compound, is a well-known reducing agent, especially at higher pH values. wikipedia.org The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. wikipedia.org This reaction can be effected by mild oxidizing agents like iodine or even atmospheric oxygen.

2 HSCH₂CO₂C₉H₁₉ + [O] → [SCH₂CO₂C₉H₁₉]₂ + H₂O

Stronger oxidizing agents can further oxidize the sulfur to higher oxidation states, such as sulfenic, sulfinic, or ultimately to sulfonic acid. researchgate.net For example, in studies of iron-thiolate model complexes, the thiolate sulfur is a primary site of oxidation by peracids, leading to the formation of a stable metal-bound sulfinate (R-SO₂⁻) moiety. nih.gov The specific product depends on the nature of the oxidant and the reaction conditions.

Alkylation: The nucleophilic nature of the thiol group, particularly in its deprotonated thiolate form, makes it susceptible to alkylation by electrophiles such as alkyl halides. This S-alkylation reaction forms a thioether (sulfide) linkage. The preparation of ω-[2-(polyalkyleneoxy)ethylthio]alkylalkoxysilane derivatives illustrates this process, where a mercaptoalkyl compound is first treated with a base to form the thiolate salt, which then undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-sulfur bond. google.com This type of reaction could be applied to this compound to introduce various functional groups at the sulfur atom.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The rates and energetic favorability of reactions involving this compound can be quantified through kinetic and thermodynamic studies. Such investigations provide fundamental insights into reaction mechanisms and equilibrium positions.

Reaction Kinetics: Kinetic studies on model systems provide valuable data. The rate of hydrolysis of 4-nitro thiol benzoate (B1203000) esters of ethyl 2-mercaptoacetate has been studied as a function of pH, yielding pH/log k(obs) profiles that elucidate the role of hydroxide (B78521) ions in the reaction. acs.org Similarly, the pH-rate profile for the reaction of ethyl 2-mercaptoacetate with an amide shows a clear dependence on the concentration of the reactive thiolate species, which is governed by the pH and the thiol's pKa. acs.org

Kinetic analysis of the redox reaction between 2-mercaptoethanolic acid and an iron(III) complex showed that the reaction followed first-order kinetics with respect to both reactants. walisongo.ac.id The study also demonstrated that the reaction rate was significantly affected by the ionic strength and dielectric constant of the medium. walisongo.ac.id

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and energy changes of a reaction. For the redox reaction of 2-mercaptoethanolic acid, the activation enthalpy and Gibbs free energy were determined, indicating that the reaction required an input of thermal energy to proceed efficiently. walisongo.ac.id

In studies of acyl transfer model reactions, both rate and equilibrium constants have been determined. nih.gov For example, the intramolecular reaction of p-nitrophenyl thiosuccinate was found to have more favorable thermodynamic activation parameters (TΔS‡ and ΔH‡) compared to a corresponding bimolecular reaction, explaining a significant rate enhancement. nih.gov While direct thermodynamic data for this compound transformations are not widely published, studies on related compounds provide a framework for understanding their energetic profiles. For instance, thermodynamic parameters have been determined for the adsorption of mercaptoacetic acid-functionalized materials, with negative values for ΔG and ΔH confirming a spontaneous and exothermic process. acs.orgacs.org

Table 2: Thermodynamic Parameters for the Adsorption Process on a Mercaptoacetic Acid-Functionalized Composite This table presents thermodynamic data for the adsorption of oxytetracycline (B609801) onto a UiO-66/Fe₃O₄@CNCs composite functionalized with mercaptoacetic acid. While this is an adsorption process, it illustrates the types of thermodynamic parameters determined for systems involving mercaptoacetic acid derivatives.

| Parameter | Value | Unit | Implication |

| Gibbs Free Energy (ΔG) | < 0 | kJ/mol | Spontaneous process |

| Enthalpy (ΔH) | -62.32 | kJ/mol | Exothermic process |

| Entropy (ΔS) | -168.06 | J/mol·K | Decreased randomness at the solid-solution interface |

| Data sourced from a study on a novel nanocomposite adsorbent. acs.orgacs.org |

Advanced Applications in Polymer Chemistry and Functional Materials Science

Nonyl Mercaptoacetate (B1236969) as a Chain Transfer Agent in Polymerization

In polymer synthesis, particularly in free-radical polymerization, controlling the length of polymer chains is crucial for determining the final material's properties. rubbernews.com Chain transfer agents (CTAs) are intentionally added to a polymerization reaction to regulate and control the molecular weight of the resulting polymer. rubbernews.com Mercaptans, including nonyl mercaptoacetate and the closely related nonyl thiol, are a well-established class of CTAs used in the production of various polymers like polystyrenes, polyacrylates, and polymethacrylates. rubbernews.comarkema.com The fundamental role of a CTA is to stop the growth of a propagating polymer chain and initiate the growth of a new one, thereby controlling the average molecular weight.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), have been developed to produce polymers with precisely defined molecular weights, narrow molecular weight distributions, and complex architectures. google.comgoogle.com These methods rely on specific mechanisms to establish a dynamic equilibrium between active, propagating radicals and dormant species. google.com

The RAFT process, in particular, is a type of living polymerization that utilizes a CTA, typically a dithioester or trithiocarbonate, to mediate the polymerization. google.comgoogle.com While this compound is not a RAFT agent in the specialized sense, its function as a conventional chain transfer agent is based on the same fundamental principle of transferring a radical from a growing polymer to a new molecule. In conventional free-radical polymerizations, which can be used in conjunction with or as an alternative to more complex CRP methods, mercaptans like this compound are highly effective for molecular weight control. rubbernews.comkpi.ua The study of chain transfer reactions involving thiols in the polymerization of monomers like methyl methacrylate (B99206) (MMA) provides the foundational knowledge for these control strategies. kpi.ua

The primary function of this compound as a CTA is to modulate the molecular weight (MW) and polydispersity index (PDI) of polymers. rubbernews.com The PDI is a measure of the uniformity of chain lengths in a polymer sample, with a value of 1.0 representing perfectly uniform chains. nih.gov By introducing a CTA, the growth of a polymer chain is terminated prematurely, and a new chain is initiated. rubbernews.com The consequence is that for a given amount of monomer, more polymer chains are produced, but each chain is shorter. Therefore, an increase in the concentration of the CTA leads to a decrease in the average molecular weight of the final polymer.

Concurrently, this process leads to a more uniform population of polymer chains, resulting in a narrower molecular weight distribution and a lower PDI. arkema.com The high reactivity of thiols like nonyl thiol allows for the synthesis of polymers with a low molecular weight distribution even when used in small amounts. This control over MW and PDI is critical for tuning the mechanical and processing properties of materials. arkema.com The effect of a mercaptan CTA on the molecular weight of poly(methyl methacrylate) (PMMA) is illustrated in the table below.

Table 1: Illustrative Effect of n-Dodecyl Mercaptan (a common mercaptan CTA) Concentration on the Molecular Weight of PMMA at 70°C. This table is based on data for a representative mercaptan chain transfer agent and serves to illustrate the general principle.

| CTA Concentration (mol/L) | Weight-Average Molecular Weight (Mw) ( g/mol ) |

| 0 | 1,200,000 |

| 0.002 | 400,000 |

| 0.005 | 250,000 |

| 0.010 | 150,000 |

| Data adapted from F. Jahanzad, et al., 2006. kpi.ua |

The introduction of this compound into a polymerization system directly impacts the reaction mechanism and its kinetics. The core of this impact is the chain transfer reaction, where the growing polymer radical (P•) abstracts the hydrogen atom from the thiol group (R-SH) of the mercaptoacetate. rubbernews.com This reaction terminates the polymer chain (P-H) and generates a new thiyl radical (RS•). This thiyl radical then reinitiates polymerization by adding to a monomer molecule (M), starting a new polymer chain.

Functionalization of Polymer Architectures via Thiol-Ene Chemistry

Beyond its role in controlling polymerization, this compound is a valuable reagent for the chemical modification of polymers through thiol-ene "click" chemistry. This reaction involves the addition of a thiol group across a carbon-carbon double bond (an "ene"), typically initiated by UV light or a radical initiator. researchgate.netacs.org The reaction is highly efficient, specific, and proceeds under mild conditions, making it an ideal tool for attaching functional molecules to polymer chains. researchgate.net The thiol group of this compound can be readily "clicked" onto polymers containing alkene functionalities, thereby introducing the ester and nonyl alkyl chain. researchgate.netconsensus.app

A powerful application of thiol-ene chemistry is the post-polymerization modification of olefinic polymers, such as those derived from polyethylene (B3416737). researchgate.netacs.org This strategy allows for the transformation of commodity polymers into value-added functional materials. researchgate.net For instance, copolymers of ethylene (B1197577) that contain pendant vinyl groups (e.g., from a comonomer like 5-vinyl-2-norbornene) can be readily functionalized. researchgate.net

Research has shown that various thiols, including methyl mercaptoacetate, can be efficiently grafted onto such copolymers with high degrees of functionalization (>94%). researchgate.net This allows for the introduction of a wide range of polar groups into the nonpolar polyethylene backbone. The reactivity in these thiol-ene reactions depends on the structure of the thiol. Studies have established a reactivity sequence for different thiols, which is influenced by factors like the acidity of the S-H bond and electronic effects of neighboring groups. researchgate.net

Table 2: Reactivity of Various Thiols in Thiol-Ene Functionalization of Ethylene/VNB Copolymer. This table shows the relative efficiency of different thiol compounds in grafting onto a polymer with alkene groups, illustrating the high reactivity of mercaptoacetates.

| Thiol Compound | Degree of Functionalization (%) |

| Mercaptoacetic acid | >99 |

| Methyl mercaptoacetate | 98 |

| Mercaptopropanoic acid | 97 |

| Methyl mercaptopropionate | 98 |

| 1-Thioglycerol | 98 |

| Mercaptoethanol | 99 |

| 2-Mercaptoethylamine | 39 |

| Data sourced from Z. Ye, et al., 2012. researchgate.net |

Thiol-ene chemistry is extensively used to create three-dimensional polymeric networks. umons.ac.bersc.org When multifunctional thiols are reacted with multifunctional enes, a cross-linked structure is formed. rsc.org this compound, as a monofunctional thiol, can be incorporated into these networks as a chain-end modifier or co-monomer to tailor the network's properties. For example, reacting a di-ene monomer with a mixture of a di-thiol crosslinker and this compound would result in a network where the nonyl groups modify the crosslink density and introduce hydrophobicity.

This approach is particularly relevant in the synthesis of hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water. wpmucdn.com The properties of hydrogels, such as their swelling capacity, mechanical strength, and biocompatibility, can be precisely tuned. By incorporating this compound into a hydrogel formulation via thiol-ene chemistry, one can modulate the hydrophilicity of the network, affecting its interaction with water and its potential use in applications like drug delivery or as a material for soft tissue engineering. umons.ac.be

Surface Functionalization of Polymeric Materials

The modification of polymer surfaces is a critical strategy for tailoring the interface properties of a material without altering its bulk characteristics. rsc.org This process, known as surface functionalization, is pivotal for applications in microfluidics, biomedical devices, and composite materials where surface interactions govern performance. rsc.orgnih.gov A variety of methods, including photografting, plasma irradiation, and wet-chemical techniques, are employed to introduce specific chemical functionalities onto a polymer substrate. rsc.orglbl.gov

This compound serves as a valuable agent in this field due to its terminal thiol (-SH) group. This group exhibits high reactivity in specific chemical reactions, most notably thiol-ene "click" chemistry. This reaction involves the efficient, often UV-initiated, addition of a thiol across a carbon-carbon double bond (an "ene" or vinyl group). researchgate.net For instance, commodity polymers that have been copolymerized to include vinyl groups on their surface can be readily functionalized by treatment with this compound. researchgate.net This process covalently bonds the mercaptoacetate moiety to the polymer backbone, introducing both the thioether linkage and the nonyl ester group to the surface.

Research on analogous compounds, such as methyl mercaptoacetate, in thiol-ene reactions with vinyl-containing polyethylene has demonstrated high degrees of functionalization, often exceeding 94%. researchgate.net The efficiency of this grafting process is influenced by the structure of the thiol compound. researchgate.net Studies comparing various thiols have shown that reactivity depends on factors like the electron-withdrawing inductive effect of neighboring groups and the compound's polarity. researchgate.net For example, mercaptoacetic acid often shows higher reactivity than mercaptoethanol due to the inductive effect of the carboxylic acid group. researchgate.net This principle suggests that the ester group in this compound likewise influences its reactivity in surface grafting applications.

The functionalized surfaces exhibit altered properties, such as improved wettability, adhesion, or biocompatibility. diva-portal.org For example, grafting hydrophilic molecules onto a hydrophobic polymer can dramatically decrease the water contact angle, making the material more suitable for biological applications. diva-portal.org The covalent nature of the bond ensures the long-term stability of the modified surface. nih.gov

Table 1: Research Findings on Thiol Reactivity in Polymer Functionalization This table is based on findings from analogous thiol compounds to illustrate the principles applicable to this compound.

| Thiol Compound | Key Structural Feature | Relative Reactivity Trend | Governing Factor |

|---|---|---|---|

| Mercaptoacetic Acid | -COOH group | High | Strong electron-withdrawing inductive effect, high polarity researchgate.net |

| Methyl Mercaptoacetate | -COOCH₃ group | High | Electron-withdrawing inductive effect researchgate.net |

| Mercaptoethanol | -OH group | Moderate | Lower polarity and weaker inductive effect compared to -COOH researchgate.net |

| 2-Mercaptoethylamine | -NH₂ group | Low | Lower solubility and weaker inductive effect researchgate.net |

This compound as a Building Block for Specialty Polymers

Beyond surface modification, this compound can be incorporated as a fundamental building block in the synthesis of specialty polymers, imparting unique functionalities to the entire macromolecule.

The creation of copolymers containing pendant thiol groups is an area of intensive research, as these reactive groups serve as handles for further chemical modification, cross-linking, or nanoparticle binding. mdpi.com this compound can be integrated into polymer structures primarily through two strategic pathways:

Post-Polymerization Modification: This is a highly versatile method where a pre-synthesized polymer containing reactive functional groups (e.g., vinyl groups, halides, or epoxides) is reacted with this compound. researchgate.net For example, a copolymer containing units of 5-vinyl-2-norbornene (B46002) can be functionalized via a thiol-ene reaction with this compound, effectively attaching the thiol-ester side chain along the polymer backbone. researchgate.net This approach allows for precise control over the base polymer's architecture before the introduction of the functional side group.

Chain Transfer Agent (CTA) in Radical Polymerization: Mercaptans are widely used as chain transfer agents in free-radical polymerization to control the molecular weight of the resulting polymer. In this role, this compound can terminate a growing polymer chain while initiating a new one, a process that incorporates the mercaptoacetate moiety as an end-group on the polymer chain. This method is particularly useful for synthesizing telechelic polymers (polymers with functional end-groups), which are themselves valuable building blocks for more complex architectures like block copolymers. rsc.org

Alternative strategies for creating thiol-containing polymers include the polymerization of monomers with protected thiol groups or the use of disulfide-containing monomers that are later chemically reduced to yield the free thiol. mdpi.comnih.gov For example, copolymers can be synthesized with a disulfide-containing cross-linker, which is then cleaved to produce pendant thiol groups. nih.gov

Table 2: Strategies for Synthesizing Thiol-Containing Polymers

| Synthesis Strategy | Description | Role of Thiol Compound (e.g., this compound) | Reference Example |

|---|---|---|---|

| Post-Polymerization Modification | A pre-formed polymer with reactive sites is reacted with a thiol compound. | Acts as a reactant that grafts onto the existing polymer backbone. researchgate.net | Thiol-ene reaction of mercaptans with polyethylene-co-(vinyl-norbornene). researchgate.net |

| Chain Transfer Agency | Used during polymerization to control molecular weight and add end-functionality. | Acts as a chain transfer agent, introducing a thiol-ester end-group. | General mechanism for mercaptans in radical polymerization. |

| Reduction of Disulfides | A monomer containing a disulfide bond is copolymerized and later reduced. | Not directly involved, but an alternative route to the final thiol-polymer. | Copolymerization with a disulfide-containing bis-acrylamide cross-linker, followed by reduction. nih.gov |

| Protected Monomer Polymerization | A monomer with a chemically protected thiol group is polymerized, followed by deprotection. | Not directly involved, but an alternative route to the final thiol-polymer. | Polymerization of S-thiophenyl protected L-Cysteine N-carboxyanhydride. mdpi.com |

Cross-linking transforms individual polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. nagase.com The thiol group of this compound is a potent functional group for participating in cross-linking reactions. solenis.com

Certain water-based resin systems are specifically formulated to be reactive with functional groups such as amines, carboxyls, hydroxyls, and thiols. solenis.com In such systems, this compound can act as a cross-linking agent. The thiol group can react with complementary functional groups on adjacent polymer chains (or on the resin itself), forming covalent bonds that bridge the chains together. solenis.com For example, it can react with polyfunctional epoxy resins or azetidinium-functionalized polymers, where the thiol adds to an epoxide ring or reacts via nucleophilic substitution. This integration creates a more robust and durable material. nagase.comsolenis.com

The density of this cross-linking can be controlled by the concentration of this compound and the other reactive components, allowing for the fine-tuning of the final material's properties, from a soft gel to a rigid solid. researchgate.net This capability is crucial in the formulation of high-performance adhesives, coatings, and composite materials where durability is paramount. solenis.com

Contributions to Rheological Modifiers and Additives in Academic Contexts

Rheology modifiers are additives that control the flow properties (viscosity) of a liquid system. specialchem.comspecialchem.com They are essential for preventing the settling of pigments, controlling sag (B610663) on vertical surfaces, and ensuring proper application characteristics in products like paints and adhesives. specialchem.comspecialchem.com

While this compound is not typically used as a primary rheology modifier in the way that high molecular weight polymers like xanthan gum are, its contribution in academic and research contexts is linked to its fundamental role as a chain transfer agent (CTA) in polymer synthesis. crodaagriculture.com The rheology of a polymer solution or melt is heavily dependent on the polymer's molecular weight and architecture; longer, more entangled chains lead to higher viscosity. mdpi.com

In a polymerization reaction, the concentration of a CTA like this compound can be precisely controlled to regulate the final molecular weight of the polymers being synthesized.

High CTA Concentration: Leads to more frequent chain transfer events, resulting in the production of a larger number of shorter polymer chains (lower average molecular weight). This translates to a final product with lower melt or solution viscosity.

Low CTA Concentration: Allows polymer chains to grow longer before termination, leading to a higher average molecular weight and, consequently, higher viscosity.

Therefore, this compound acts as an indirect rheological modifier at the synthesis stage. By dictating the molecular weight of the polymer, it provides a powerful tool for researchers to tailor the final rheological profile of the material to meet specific application demands, a key consideration in the design of advanced materials. researchgate.netmdpi.com

Table 3: Conceptual Impact of Chain Transfer Agent (CTA) on Polymer Properties This table illustrates the academic principle of how a CTA like this compound influences rheology.

| CTA Concentration | Effect on Polymerization | Resulting Average Molecular Weight (Mw) | Impact on Bulk Rheology (Viscosity) |

|---|---|---|---|

| Low | Fewer chain termination/transfer events. | High | High |

| Medium | Moderate number of chain termination/transfer events. | Medium | Medium |

| High | Frequent chain termination/transfer events. | Low | Low |

Advanced Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Synthetic Studies

Spectroscopy is a cornerstone of chemical synthesis, offering non-destructive and highly detailed insights into the molecular composition and structure of compounds. For a substance like nonyl mercaptoacetate (B1236969), a combination of techniques is employed to confirm its identity and purity following a synthetic procedure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules, including nonyl mercaptoacetate. In a typical synthesis, ¹H and ¹³C NMR spectra are used to verify that the desired esterification reaction between thioglycolic acid and nonyl alcohol has occurred.

During the synthesis, NMR can be employed for real-time reaction monitoring. magritek.comasahilab.co.jp By acquiring a series of spectra at predetermined time intervals, researchers can track the disappearance of reactant signals and the appearance of product signals. jhu.eduillinois.edu For instance, the characteristic proton signals of nonyl alcohol would decrease in intensity while new signals corresponding to the nonyl group attached to the sulfur-containing acetate (B1210297) moiety emerge. This allows for the determination of reaction endpoints, the identification of any stable intermediates, and the calculation of reaction kinetics. magritek.comasahilab.co.jpresearchgate.net

Once the reaction is complete, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) can confirm the structure of the purified this compound. The proton NMR would show distinct signals for the long alkyl chain of the nonyl group, the methylene (B1212753) protons adjacent to the sulfur atom, and the methylene protons of the ester. Integration of these signals provides quantitative information on the relative number of protons, confirming the structure.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.10 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.25 | Singlet | 2H | -S-CH₂ -COO- |

| ~2.60 | Triplet | 2H | CH₂ -S- |

| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.25 | Multiplet | 12H | -(CH₂)₆- |

| ~0.88 | Triplet | 3H | -CH₃ |

Note: This table represents expected values based on standard chemical shift principles.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and identifying byproducts and reaction intermediates. mdpi.com When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture before mass analysis, making it highly effective for analyzing the outcome of a synthesis. thermofisher.comresearchgate.net

In the analysis of a this compound synthesis, GC-MS could be used to identify potential side-products such as unreacted starting materials, dimers formed through disulfide bond formation, or products from alternative reaction pathways. The mass spectrometer fragments the molecules in a predictable manner, creating a unique "fingerprint" or mass spectrum for each compound. By analyzing the molecular ion peak (M⁺) and the fragmentation pattern, the structure of byproducts can be elucidated. mdpi.com

Electrospray Ionization (ESI-MS) is another valuable technique, particularly for more polar or thermally labile intermediates that may not be suitable for GC. It can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com

Table 2: Expected Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 126 | [CH₃(CH₂)₈S]⁺ |

| 91 | [HSCH₂COOH]⁺ (Fragment from rearrangement) |

| 57 | [C₄H₉]⁺ (Fragment from nonyl chain) |

Note: Fragmentation patterns are predictive and serve as examples for structural analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups. wiley.com For this compound, IR spectroscopy would be used to confirm the presence of key functional groups and the completion of the esterification reaction.

The successful synthesis of this compound would be confirmed by the appearance of a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹. Simultaneously, the disappearance of the broad O-H stretching band from the carboxylic acid group of thioglycolic acid and the O-H band from nonyl alcohol would indicate the consumption of the starting materials.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information about the C-S and S-S bonds, offering mechanistic insights into the reaction and the potential formation of disulfide byproducts. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Technique | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|---|

| IR | ~2925, ~2855 | C-H Stretch | Alkyl (nonyl) chain |

| IR | ~1740 | C=O Stretch | Ester |

| IR | ~1200-1100 | C-O Stretch | Ester |

| Raman | ~700-600 | C-S Stretch | Thioether |

Note: These are typical frequency ranges for the indicated functional groups. libretexts.org

Chromatographic Techniques for Separation and Quantitative Analysis in Reaction Mixtures

Chromatography is essential for both the purification of synthetic products and the quantitative analysis of reaction mixtures. It separates components based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. birchbiotech.com In a quality control setting for a related compound, isooctyl mercaptoacetate, GC with a Flame Ionization Detector (GC-FID) is used to determine the purity of the final product, with specifications often requiring ≥99.5% purity. google.com A similar method would be applied to this compound. By injecting a sample of the reaction mixture or the purified product, a chromatogram is produced where each peak corresponds to a different component. The area under each peak is proportional to the concentration of that component, allowing for the calculation of purity and the quantification of any impurities. birchbiotech.com

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability. diva-portal.org Reversed-phase HPLC, where the stationary phase is non-polar, could be used to separate this compound from more polar starting materials or byproducts. By using a suitable detector, such as a UV detector if the analytes have a chromophore, or an Evaporative Light Scattering Detector (ELSD), HPLC can be used to monitor the reaction progress and determine the final product purity with high accuracy. chromatographyonline.com

Table 4: Example of Purity Determination by Gas Chromatography (GC)

| Retention Time (min) | Component | Peak Area (%) | Status |

|---|---|---|---|

| 5.4 | Solvent | - | Ignored |

| 8.2 | Impurity 1 (e.g., Nonyl Alcohol) | 0.25 | Impurity |

| 9.5 | This compound | 99.65 | Product |

| 10.1 | Impurity 2 (e.g., Dimer) | 0.10 | Impurity |

Note: This data is illustrative of a typical GC purity analysis report.

Thermal Analysis Methods for Material Characterization (e.g., DSC, TGA) in Derived Polymers

While this compound is a monomer, it can be used in the synthesis of polymers, for example, as a chain transfer agent in polymerization reactions, which influences the properties of the resulting polymer. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing these derived polymeric materials. uni-ulm.detainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com For a polymer derived using this compound, DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). This information is vital for understanding the polymer's processing conditions and end-use performance.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com TGA is used to assess the thermal stability of polymers. It determines the temperature at which the polymer begins to decompose and can provide information about the composition of filled materials or blends. tainstruments.com For polymers incorporating sulfur from this compound, TGA coupled with an evolved gas analyzer (e.g., TGA-FTIR) could identify the specific gaseous products released during decomposition, providing insight into the degradation mechanism. netzsch.com

Table 5: Typical Thermal Properties of a Polymer Characterized by DSC and TGA

| Analysis Method | Parameter | Typical Value | Information Provided |

|---|---|---|---|

| DSC | Glass Transition Temp (Tg) | 105 °C | Onset of segmental chain motion; relates to material stiffness |

| DSC | Melting Point (Tm) | 220 °C | Transition from crystalline solid to amorphous liquid |

| TGA | Onset of Decomposition (Td) | 350 °C | Temperature at which significant weight loss begins; indicates thermal stability |

| TGA | Char Yield at 600 °C | 5% | Amount of residual material after initial decomposition |

Note: The values are for a generic amorphous thermoplastic and serve as an example.

The provided article outline requires in-depth, scientifically accurate content and data tables for the following sections and subsections concerning this compound:

Computational and Theoretical Investigations of Nonyl Mercaptoacetate

Molecular Dynamics Simulations for Intermolecular Interactions

While general principles and computational methodologies for similar classes of compounds (e.g., esters, thioesters, and mercaptoacetates with different alkyl chains) are well-documented, the specific application of these methods to Nonyl Mercaptoacetate (B1236969), along with the resultant data and research findings, is not present in the available literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on Nonyl Mercaptoacetate. The foundational data required to populate the specified sections and create the requested data tables does not appear to be published.

Structure-Reactivity Relationship Studies and Predictive Models

Computational and theoretical investigations into the structure-reactivity relationships of this compound and related compounds are pivotal for predicting their chemical behavior, environmental fate, and toxicological profiles without extensive experimental testing. These studies often employ Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate molecular structures with specific activities or properties.

The reactivity of this compound is primarily governed by the presence of the ester and thiol functional groups. The susceptibility of the ester linkage to hydrolysis and the nucleophilicity of the thiol group are key determinants of its chemical transformations. industrialchemicals.gov.au Computational models for similar esters have been developed to predict aquatic toxicity and hydrolysis rates, providing a framework for assessing this compound. nih.govnih.gov

Molecular Descriptors and Their Influence on Reactivity

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound, these descriptors can be categorized into several groups:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of heavy atoms and rotatable bonds. The long nonyl chain significantly influences these descriptors.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, including polarizability and the number of hydrogen bond donors and acceptors. The sulfur and oxygen atoms are key contributors to these properties.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) are crucial for predicting bioavailability and membrane permeability. nih.gov

The following table presents a selection of computationally derived molecular descriptors for this compound, which serve as inputs for predictive models.

| Descriptor Name | Value | Source |

| Molecular Weight | 218.36 g/mol | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 10 | nih.gov |

| Exact Mass | 218.13405111 Da | nih.gov |

| Topological Polar Surface Area | 27.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Predictive Models for Reactivity and Biological Activity

Predictive models for compounds like this compound are often developed using statistical methods such as Multiple Linear Regression (MLR). nih.gov These models establish a mathematical relationship between a set of molecular descriptors (independent variables) and a specific activity or property (dependent variable), such as toxicity or reaction rate.

For a homologous series of alkyl mercaptoacetates, it is expected that properties like lipophilicity and, consequently, certain biological activities will vary with the length of the alkyl chain. pharmacologymentor.com An increase in the alkyl chain length generally leads to higher lipophilicity, which can affect how the compound interacts with biological membranes. researchgate.net

The table below provides an illustrative example of how molecular descriptors might vary across a series of alkyl mercaptoacetates. This demonstrates the systematic changes in structure that underpin QSAR models. Note: The values for compounds other than this compound are hypothetical and included for illustrative purposes to show trends.

| Compound Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | Predicted LogP |

| Ethyl mercaptoacetate | C2 | 120.17 | 1.1 |

| Butyl mercaptoacetate | C4 | 148.23 | 2.2 |

| Hexyl mercaptoacetate | C6 | 176.28 | 3.2 |

| Octyl mercaptoacetate | C8 | 204.33 | 4.2 |

| This compound | C9 | 218.36 | 4.3 |

| Decyl mercaptoacetate | C10 | 232.39 | 5.3 |

Hydrolysis and Biodegradation Models

A primary reaction pathway for this compound in aqueous environments is ester hydrolysis, which would yield nonanol and mercaptoacetic acid. industrialchemicals.gov.au Predictive models for the base-catalyzed hydrolysis of esters often incorporate descriptors related to the electronic environment of the carbonyl group and steric hindrance around the reaction center. nih.gov

Furthermore, structure-biodegradability relationship (SBR) models are relevant for assessing the environmental persistence of this compound. wikipedia.org Studies on related mercaptocarboxylic acid esters indicate that these compounds are often biodegradable, although the rate can be influenced by factors such as alkyl chain length and branching. nih.gov The development of robust predictive models for the biodegradation of this compound would require experimental data from a series of structurally related compounds to establish a reliable correlation between molecular structure and degradation rates. nih.gov

Mechanistic Aspects of Environmental Fate and Degradation in Model Systems

Photo-Oxidative Degradation Mechanisms under Controlled Irradiation

While specific photo-oxidative degradation studies on nonyl mercaptoacetate (B1236969) are not extensively available in the reviewed literature, the degradation mechanisms can be inferred from the behavior of related compounds containing thioether and ester functionalities. Under controlled irradiation, particularly with UV light, nonyl mercaptoacetate is expected to undergo photo-cleavage of the ester bond and oxidation of the thioether group.

The ester linkage is susceptible to photo-cleavage, which would lead to the formation of a nonyl radical and a mercaptoacetyl radical. These highly reactive species would then participate in a cascade of secondary reactions. The thioether group is prone to photo-oxidation, a process that typically proceeds through the formation of a sulfoxide (B87167) and, upon further oxidation, a sulfone. This oxidation can be initiated by photochemically generated reactive oxygen species (ROS) acs.org. The presence of photosensitizers in the environment can accelerate these photo-oxidation processes nih.gov.

Initial Photo-oxidation: The thioether sulfur atom can be oxidized to form nonyl sulfinylacetate.

Further Oxidation: The sulfoxide can be further oxidized to nonyl sulfonylacetate.

Photo-cleavage: The ester bond can break, leading to the formation of various radical species and subsequent degradation products.

It is important to note that the specific degradation pathways and the distribution of products will depend on the irradiation wavelength, intensity, and the presence of other chemical species in the environment.

Enzymatic and Microbial Degradation Pathways in Laboratory Bioassays

In laboratory bioassays, this compound is subject to enzymatic and microbial degradation, primarily initiated by the hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in microorganisms researchgate.net. Specifically, thioesterase enzymes are responsible for cleaving the thioester bond present in this compound nih.govnih.gov.

The initial enzymatic hydrolysis of this compound yields nonanol and mercaptoacetic acid wikipedia.org.

Following this initial step, both degradation products can be further metabolized by microorganisms. Nonanol, a long-chain alcohol, can be oxidized to nonanoic acid, which then enters the fatty acid beta-oxidation pathway for complete mineralization to carbon dioxide and water.

Mercaptoacetic acid, also known as thioglycolic acid, can be metabolized through various pathways. The thiol group is susceptible to oxidation, and the entire molecule can be utilized as a carbon and sulfur source by various bacteria nih.gov. Studies on the biodegradation of mercaptocarboxylic acids and their esters have shown that these compounds can be readily biodegradable nih.govleuphana.de. The presence of both a mercapto group and an ester group can influence the rate of biodegradation nih.gov.

The general microbial degradation pathway can be outlined as:

Ester Hydrolysis: Cleavage of the ester bond by microbial esterases to form nonanol and mercaptoacetic acid.

Alcohol Oxidation: Oxidation of nonanol to nonanoic acid.

Fatty Acid Metabolism: Degradation of nonanoic acid via the β-oxidation pathway.

Mercaptoacetic Acid Metabolism: Utilization of mercaptoacetic acid as a carbon and sulfur source.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of this compound in aqueous environments is a critical factor in its environmental persistence. The ester linkage in the molecule is susceptible to hydrolysis, a chemical process that breaks the bond through the addition of a water molecule. This reaction can be catalyzed by both acids and bases, and therefore, the rate of hydrolysis is highly dependent on the pH of the surrounding water nih.govresearchgate.netnih.gov.

The general equation for the hydrolysis of this compound is:

HSCH₂COOCH₂(CH₂)₇CH₃ + H₂O → HSCH₂COOH + CH₃(CH₂)₇CH₂OH

Under neutral conditions (pH 7), the hydrolysis of thioesters can be slow, with half-lives potentially extending to many days nih.govresearchgate.net. However, the rate of hydrolysis increases significantly under both acidic and basic conditions nih.gov.

Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis for esters nih.govmasterorganicchemistry.com. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Kinetic studies on model thioesters have provided insights into the rates of these reactions. For example, the base-mediated hydrolysis rate constant (kb) for S-methyl thioacetate (B1230152) has been reported as 1.6 x 10-1 M-1s-1, while the acid-mediated rate constant (ka) is 1.5 x 10-5 M-1s-1 nih.govresearchgate.net. While these values are for a smaller thioester, they illustrate the significant influence of pH on the hydrolysis rate. The long nonyl chain in this compound may introduce steric hindrance, potentially affecting the absolute rate constants, but the general pH-dependent trend is expected to be similar.

Interactive Data Table: Hydrolysis Rate Constants for a Model Thioester (S-methyl thioacetate)

| Parameter | Value | Conditions |

| Acid-mediated rate constant (ka) | 1.5 x 10-5 M-1s-1 | 23°C |

| Base-mediated rate constant (kb) | 1.6 x 10-1 M-1s-1 | 23°C |

| pH-independent rate constant (kw) | 3.6 x 10-8 s-1 | 23°C |

| Half-life at pH 7 | 155 days | 23°C |

Data sourced from studies on S-methyl thioacetate as a model compound nih.govresearchgate.net.

Analysis of Degradation Products and Their Formation Mechanisms in Academic Studies

Academic studies focusing on the degradation of mercaptoacetate esters and related compounds have identified several key degradation products, the formation of which aligns with the mechanisms discussed in the previous sections.

Hydrolysis Products: The primary and most consistently identified degradation products of mercaptoacetate esters in aqueous environments are the corresponding alcohol and mercaptoacetic acid, resulting from the cleavage of the ester bond wikipedia.org. In the case of this compound, these would be:

Nonanol: A long-chain fatty alcohol.

Mercaptoacetic acid (Thioglycolic acid): A compound containing both thiol and carboxylic acid functional groups wikipedia.orgatamanchemicals.com.

Photo-Oxidation Products: Under controlled irradiation, the thioether group is expected to be the primary site of oxidative attack. Analytical studies on the photo-oxidation of thioethers have identified the following major products nih.gov:

Sulfoxides: Formed by the initial oxidation of the sulfur atom. For this compound, this would be nonyl sulfinylacetate.

Sulfones: Formed by the subsequent oxidation of the sulfoxide. For this compound, this would be nonyl sulfonylacetate.

The formation of these products is consistent with a mechanism involving the reaction of the thioether with photochemically generated reactive oxygen species acs.orgnih.gov.

Microbial Degradation Products: In laboratory bioassays, the initial degradation products are the same as those from hydrolysis: nonanol and mercaptoacetic acid. Further microbial metabolism leads to a cascade of smaller molecules. The analysis of intermediates in the biodegradation of long-chain alkanes and fatty acids, which are analogous to the nonyl chain of this compound, confirms the involvement of the β-oxidation pathway. Mercaptoacetic acid itself can be further degraded, with its sulfur atom being oxidized and the carbon skeleton entering central metabolic pathways nih.gov.

Interactive Data Table: Expected Degradation Products of this compound

| Degradation Pathway | Primary Degradation Products | Further Degradation Products |

| Hydrolysis | Nonanol, Mercaptoacetic acid | - |

| Photo-Oxidation | Nonyl sulfinylacetate, Nonyl sulfonylacetate, Nonanol, Mercaptoacetic acid | Smaller oxidized fragments |

| Enzymatic/Microbial | Nonanol, Mercaptoacetic acid | Nonanoic acid, products of β-oxidation, sulfate |

The identification and quantification of these degradation products in academic studies are typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and structural elucidation of the various chemical species formed during the degradation process.

Future Research Directions and Emerging Paradigms in Nonyl Mercaptoacetate Chemistry

Design and Synthesis of Novel Derivatives for Enhanced Reactivity or Specific Applications